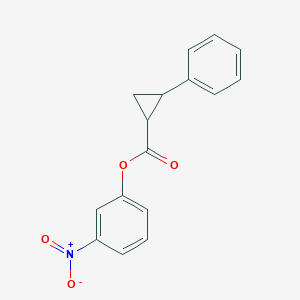![molecular formula C15H13N3O3S B5543703 5,6-Dimethyl-3-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5543703.png)
5,6-Dimethyl-3-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-3-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms The presence of a 4-nitrophenyl group and two methyl groups at positions 5 and 6 of the thieno ring adds to its unique chemical properties
Preparation Methods
The synthesis of 5,6-Dimethyl-3-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with 2-amino-3,5-dimethylthiophene-4-carboxylic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and organic solvents such as dimethylformamide or toluene .
Chemical Reactions Analysis
5,6-Dimethyl-3-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, where nucleophiles like amines or thiols replace the nitro group, forming new derivatives
Scientific Research Applications
5,6-Dimethyl-3-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidin-4-one has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anti-cancer agent due to its ability to inhibit certain kinases involved in cancer cell proliferation.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It has been studied for its antimicrobial and anti-inflammatory properties, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-3-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. In cancer research, it has been found to inhibit kinases such as PARP-1, which play a crucial role in DNA repair mechanisms. By inhibiting these kinases, the compound induces DNA damage in cancer cells, leading to cell death . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
5,6-Dimethyl-3-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidin-4-one can be compared with other thienopyrimidine derivatives:
Pyrido[2,3-d]pyrimidin-5-one: Similar in structure but contains a nitrogen atom in place of sulfur, showing different biological activities.
Thieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with variations in the position of the sulfur atom, leading to different electronic properties and applications.
4-Nitrophenyl isothiocyanate: A related compound used in the synthesis of thienopyrimidine derivatives, highlighting the versatility of the nitrophenyl group in chemical reactions.
Properties
IUPAC Name |
5,6-dimethyl-3-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9-10(2)22-14-13(9)15(19)17(8-16-14)7-11-3-5-12(6-4-11)18(20)21/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCXQVUKYOLASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-oxo-3-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5543629.png)

![3-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonane-7-carbonyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B5543642.png)
![3-[3-(2,4,6-Trimethyl-benzenesulfonylamino)-phenyl]-acrylic acid](/img/structure/B5543648.png)
![N-(3-Methylphenyl)-3-{N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B5543655.png)
![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)
![N-[4-({4-[(E)-(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)
![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)
![3-nitro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5543679.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine](/img/structure/B5543691.png)

![1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)
